molecular formula C8H6BrIN2 B1343730 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-82-7

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1343730
CAS RN: 1000343-82-7
M. Wt: 336.95 g/mol
InChI Key: QGLDJMOMZDVFFR-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C8H6BrIN2 . It has a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.95 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Complex Heterocycles

The compound 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of complex heterocycles. For example, it has been used in Fischer cyclization to create 2,3-disubstituted frameworks, enabling the construction of 5-bromo-7-azaindoles with various substituents. This process highlights its utility in building hard-to-reach heterocycles from readily available starting materials (Alekseyev, Amirova, & Terenin, 2015).

Antibacterial and Antioxidant Activities

Research has demonstrated that derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, linked with various sulfonamide derivatives, exhibit significant antibacterial and antioxidant properties. These compounds have shown excellent activity against both Gram-positive and Gram-negative bacterial strains, with some derivatives displaying notable antioxidant scavenging activity, underscoring their potential in medicinal chemistry (Variya, Panchal, & Patel, 2019).

Halogenation and Its Impact

The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, involving chlorination, bromination, and iodination, results in the formation of corresponding halogenated derivatives. This process illustrates the compound's versatility in synthesizing variously substituted pyridine derivatives, highlighting its role in the development of novel organic compounds (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).

Catalysis and Synthesis of Arylboronic Esters

The compound has also been implicated in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters. This application is crucial for cross-coupling reactions, a cornerstone in organic synthesis, showcasing the compound's significance in facilitating the formation of biaryls and polyaryls (Melaimi, Thoumazet, Ricard, & Floch, 2004).

Enabling Efficient Syntheses

Efficient synthesis methods using this compound as a starting point have been developed for various compounds, including 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. These methodologies underscore the compound's utility in streamlining the production of important heterocyclic compounds on a multigram scale (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Biochemical Analysis

Cellular Effects

The effects of 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . This inhibition leads to reduced cell migration and invasion, ultimately affecting tumor growth and metastasis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and alterations in cellular metabolism, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles such as the nucleus, where it interacts with nuclear proteins and influences gene expression. Additionally, post-translational modifications and targeting signals can direct this compound to other subcellular compartments, affecting its activity and interactions with biomolecules .

properties

IUPAC Name

5-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLDJMOMZDVFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646855
Record name 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000343-82-7
Record name 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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